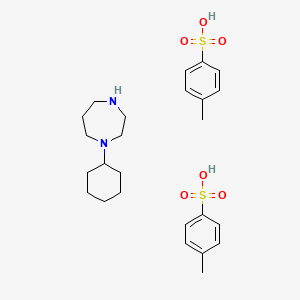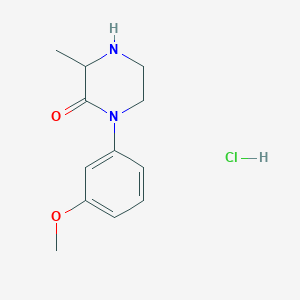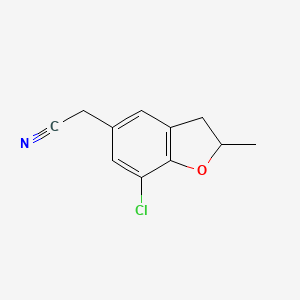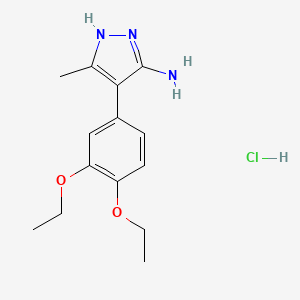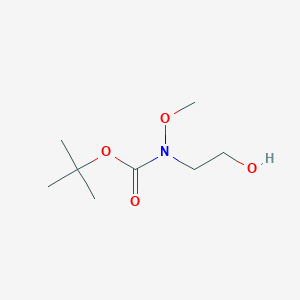
Carbamsäure, N-Methoxy-N-2-ethanol-1-yl-, 1,1-Dimethylethylester
Übersicht
Beschreibung
“Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” is a derivative of carbamic acid . Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures .
Molecular Structure Analysis
The molecular structure of carbamic acid derivatives involves the carbamoyl functional group RR′N–C(=O)–, which is the carbamic acid molecule minus the OH part of the carboxyl . The specific molecular structure of “Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” is not provided in the searched resources.Chemical Reactions Analysis
Carbamic acid and its derivatives can undergo various chemical reactions. For instance, the deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Specific chemical reactions involving “Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” are not detailed in the searched resources.Wissenschaftliche Forschungsanwendungen
Forschung zu neuroprotektiven Wirkstoffen
Diese Verbindung wurde auf ihre potenziellen neuroprotektiven Wirkungen untersucht. So wurden beispielsweise Derivate der Carbamsäure auf ihre schützenden Wirkungen gegen Neurotoxizität untersucht, die durch Substanzen wie Aluminium induziert wird . Diese Studien sind entscheidend bei der Suche nach Behandlungen für neurodegenerative Erkrankungen wie Alzheimer.
Hemmung der Acetylcholinesterase
Carbamsäurederivate werden auf ihre Fähigkeit untersucht, Acetylcholinesterase zu hemmen, ein Enzym, das am Abbau des Neurotransmitters Acetylcholin beteiligt ist . Dies ist besonders relevant bei der Behandlung von Erkrankungen wie Myasthenia gravis und Alzheimer-Krankheit, bei denen erhöhte Acetylcholinspiegel vorteilhaft sein können.
Pharmakokinetische Eigenschaftsanalyse
Die pharmakokinetischen Eigenschaften von Carbamsäurederivaten sind ein wichtiger Forschungsbereich. Diese Eigenschaften bestimmen das Verhalten des Arzneimittels im Körper, einschließlich seiner Absorption, Verteilung, Metabolisierung und Ausscheidung . Das Verständnis dieser Eigenschaften ist unerlässlich für die Entwicklung neuer Arzneimittel.
Synthese funktionalisierter Liganden
Carbamsäureester können als funktionalisierte Liganden dienen, das sind Moleküle, die mit hoher Spezifität an andere Moleküle binden . Diese Liganden können in verschiedenen chemischen Reaktionen verwendet werden und sind wertvolle Werkzeuge in der pharmazeutischen Chemie für die Medikamentenentwicklung und -synthese.
Modulation der Aktivität von Antioxidans-Enzymen
Forschungen haben gezeigt, dass bestimmte Carbamsäurederivate die Aktivität endogener Antioxidans-Enzyme beeinflussen können . Dies ist wichtig im Zusammenhang mit oxidativen Stress-bedingten Erkrankungen, bei denen die Modulation dieser Enzyme therapeutische Wirkungen haben kann.
Studien zu Verhaltens- und kognitiven Funktionen
Verbindungen, die mit Carbamsäure verwandt sind, wurden in Studien verwendet, um ihre Auswirkungen auf Verhaltens- und kognitive Funktionen in Tiermodellen zu beurteilen . Diese Studien helfen beim Verständnis der potenziellen therapeutischen Wirkungen dieser Verbindungen auf kognitive Beeinträchtigungen.
Wirkmechanismus
Target of Action
The primary target of Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand .
Mode of Action
Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester interacts with its target, cereblon, by binding to it. This binding allows for the development of Thalidomide based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Biochemical Pathways
Upon binding to cereblon, this compound enables the rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This process is crucial for the formation of protein degrader libraries, which are collections of compounds designed to selectively degrade target proteins .
Result of Action
The molecular and cellular effects of the action of Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester involve the degradation of target proteins. By binding to cereblon and facilitating the formation of PROTACs, this compound enables the selective degradation of specific proteins . This protein degradation can influence various cellular processes, potentially leading to therapeutic effects.
Biochemische Analyse
Biochemical Properties
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbamate kinase, an enzyme involved in the formation of carbamoyl phosphate, a crucial intermediate in the urea cycle and pyrimidine biosynthesis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical pathways.
Cellular Effects
The effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are often mediated by the compound’s functional groups, which facilitate binding to specific sites on the target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within cells, thereby influencing metabolic flux . The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing new therapeutic strategies.
Transport and Distribution
The transport and distribution of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in research and therapeutic applications.
Subcellular Localization
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mode of action and optimizing its use in various applications.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(11)9(12-4)5-6-10/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVUAYWBAPDMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


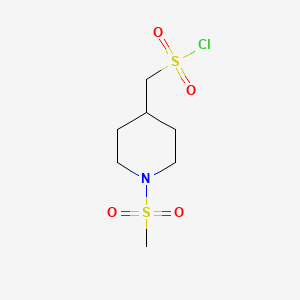

![1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1458897.png)
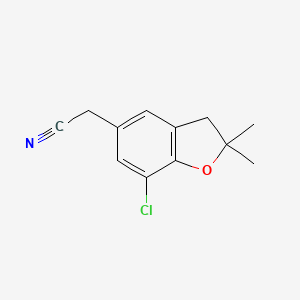
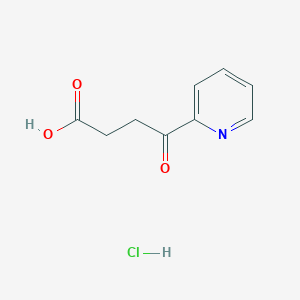
![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)


![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)
